ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One practical method involves starting with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a series of reactions including lithiation and trapping with electrophiles to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, leading to efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-ethyl-3-methylimidazolium trifluoromethanesulfonate .
Uniqueness
Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H12F3N3 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-3-12-4-6-5-14(2)13-7(6)8(9,10)11/h5,12H,3-4H2,1-2H3 |
InChI Key |
NEROWDGCODLDIH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1C(F)(F)F)C |
Origin of Product |
United States |
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